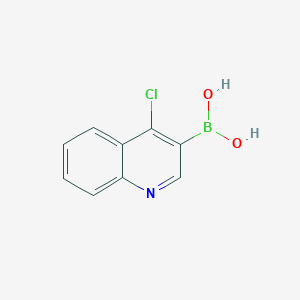

(4-Chloroquinolin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4-chloroquinolin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOYQAVBYWNJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2N=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694503 | |

| Record name | (4-Chloroquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-09-2 | |

| Record name | B-(4-Chloro-3-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloroquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Aspects of 4 Chloroquinolin 3 Yl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

(4-Chloroquinolin-3-yl)boronic acid is primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The presence of both a reactive boronic acid group and a chloro-substituent on the quinoline (B57606) core makes it a versatile reagent in organic synthesis.

First discovered by Akira Suzuki and his co-workers in 1979, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid) and an organohalide or triflate. researchgate.net This reaction has become one of the most important methods for the synthesis of biaryls, polyolefins, and styrenes. researchgate.netnumberanalytics.com In the context of the quinoline scaffold, it allows for the introduction of various aryl and vinyl substituents, which is crucial for tuning the electronic and photophysical properties of the resulting molecules. nih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (R-X) to form a palladium(II) intermediate (R-Pd-X). researchgate.net

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the new carbon-carbon bond (R-R'), regenerating the palladium(0) catalyst which re-enters the cycle. researchgate.net

The exact mechanism of the transmetalation step, often considered the rate-determining step, has been a subject of extensive study. The role of the base is central to this process, leading to two primary proposed mechanistic pathways. rsc.org

The Boronate Pathway: In this mechanism, the base first reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic "ate" complex, the trihydroxyboronate (ArB(OH)₃⁻). This activated boron species then reacts with the arylpalladium(II) halide complex ([Ar'PdL₂X]) to transfer its aryl group to the palladium center. rsc.org

The Oxo-Palladium Pathway: Alternatively, the base (specifically hydroxide (B78521) in aqueous media) can react with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex ([Ar'PdL₂(OH)]). This palladium-hydroxo species then undergoes transmetalation with the neutral boronic acid. rsc.org

Studies have suggested that the dominant pathway depends on the specific reaction conditions, ligands, and substrates involved. For instance, mechanistic investigations by Suzuki and Miyaura on alkenylboranes pointed towards the oxo-palladium pathway, while other studies under different conditions have provided evidence for the boronate pathway. rsc.org The choice between these routes is influenced by the Lewis acidity of the boron reagent and the rate of hydrolysis of the palladium-halide complex to the palladium-hydroxo species. rsc.org

The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand, has a profound impact on the efficiency and scope of the Suzuki-Miyaura reaction. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are sometimes effective, the coupling of less reactive organohalides, such as aryl chlorides, often requires more sophisticated catalytic systems. researchgate.netnih.gov

The C-Cl bond in 4-chloroquinolines is known to be activated towards metal-catalyzed reactions, but its reactivity is still lower than corresponding C-Br or C-I bonds. nih.govnih.gov To achieve successful coupling, especially at the 4-position of the quinoline ring, the use of specific ligands is often necessary. Research has shown that electron-rich and sterically bulky phosphine ligands are particularly effective. nih.gov These ligands coordinate to the palladium center, increasing its electron density, which is believed to accelerate the rate-limiting oxidative addition step. nih.gov Furthermore, bulky ligands promote the formation of coordinatively unsaturated 14-electron palladium species, which are highly reactive in the catalytic cycle. nih.gov Examples of such ligands that have proven effective in couplings involving the chloroquinoline scaffold include tricyclohexylphosphine (B42057) (PCy₃) and dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos). nih.govresearchgate.net

A base is an essential component in the Suzuki-Miyaura catalytic cycle, and its role is multifaceted. rsc.org For a long time, the precise function of the base was not fully understood, but it is now recognized to participate in several key ways:

Formation of the Boronate: As described in the boronate pathway, the base activates the boronic acid by converting it into a more nucleophilic boronate anion (e.g., R-B(OH)₃⁻), which facilitates the transfer of the organic group to the palladium center. rsc.org

Formation of the Palladium-Hydroxide Complex: In the oxo-palladium pathway, the base (typically hydroxide) reacts with the palladium(II) halide intermediate to generate a palladium-hydroxide species, which is more susceptible to reaction with the neutral boronic acid. rsc.org

Acceleration of Reductive Elimination: Some studies suggest that the base can also accelerate the final reductive elimination step, aiding in the turnover of the catalyst.

Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly influence reaction rates and yields and is often optimized for a specific set of substrates and ligands.

The Suzuki-Miyaura reaction is renowned for its broad substrate scope. While specific studies exhaustively detailing the coupling partners for this compound are limited in the surveyed literature, the general versatility of the reaction allows for predictions of its potential reactivity. The reaction readily couples a wide range of aryl and vinyl halides. researchgate.net The reactivity of the halide typically follows the order I > Br > OTf >> Cl, although modern catalysts have greatly expanded the utility of chlorides. nih.gov

Based on successful Suzuki-Miyaura couplings performed on the related 2-aryl-4-chloro-3-iodoquinoline scaffold, it is anticipated that this compound would effectively couple with a variety of aryl and heteroaryl halides. nih.govnih.gov The table below illustrates the potential scope of electrophilic coupling partners.

This table represents the expected scope based on general principles of the Suzuki-Miyaura reaction and reactivity of related quinoline systems. nih.govnih.gov

Despite its utility, the Suzuki-Miyaura reaction is not without potential side reactions. For heteroarylboronic acids like this compound, the most significant competing pathway is often protodeboronation. nih.gov

Protodeboronation is a reaction in which the carbon-boron bond is cleaved by a proton source (often water from the reaction medium), replacing the boronic acid group with a hydrogen atom. nih.gov This process consumes the boronic acid, reducing the yield of the desired cross-coupled product. The propensity for protodeboronation is highly dependent on the stability of the boronic acid and the reaction conditions. Electron-deficient heteroarylboronic acids are particularly susceptible to this side reaction. nih.gov The pH of the reaction is a critical factor; for basic heteroaromatic boronic acids, the formation of a zwitterionic species at neutral pH can accelerate protodeboronation. nih.gov To mitigate this, strategies such as using anhydrous conditions, or converting the boronic acid to a more stable derivative like a boronate ester or an organotrifluoroborate, can be employed. rsc.orgnih.gov

Other potential side reactions include:

Homocoupling: The boronic acid can couple with itself to form a biaryl dimer (in this case, a biquinoline). This is often promoted by the presence of oxygen or can occur through alternative palladium-catalyzed pathways. researchgate.net

Dehalogenation: The organohalide partner can undergo reduction, replacing the halogen with a hydrogen atom.

Careful optimization of the catalyst, ligand, base, and solvent system is essential to maximize the yield of the desired cross-coupling product while minimizing these undesired side reactions.

Table of Mentioned Chemical Compounds

Other Cross-Coupling Reactions (e.g., Petasis Reaction Variants)

The Petasis reaction, a versatile multicomponent reaction, involves the coupling of an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org This reaction is noted for its ability to tolerate a wide range of functional groups and its utility in creating complex molecules, including α-amino acids and various heterocyclic structures. wikipedia.orgorganic-chemistry.orgmdpi.com While direct examples involving this compound in Petasis reactions are not extensively documented in the reviewed literature, the general mechanism and scope of the reaction suggest its potential applicability.

The reaction typically proceeds through the formation of an iminium ion from the amine and carbonyl components. The organoboronic acid then acts as a nucleophile, transferring its organic group to the iminium ion. organic-chemistry.org The reaction can be influenced by various factors, including the nature of the solvent, the presence of additives, and the electronic properties of the substrates. organic-chemistry.orgmdpi.com For instance, electron-poor boronic acids may require elevated temperatures or microwave conditions to react efficiently. organic-chemistry.org

Variants of the Petasis reaction, including four-component versions, have been developed, further expanding its synthetic utility. nih.gov These variations can incorporate additional components, such as a second boronic acid or an alkyne, to generate even more complex products. nih.gov Given that quinoline derivatives can participate in Petasis-type reactions, it is plausible that this compound could serve as the boronic acid component in such transformations, providing access to a range of functionalized quinoline derivatives. organic-chemistry.org

Transformations of the Boronic Acid Moiety

The boronic acid group of this compound is a versatile functional handle that can be converted into other boron-containing functionalities, expanding its synthetic applications.

Boronic acids are readily converted to boronic esters, such as pinacol (B44631) and catechol esters, to enhance their stability, and in some cases, modify their reactivity. The formation of these esters is typically achieved by reacting the boronic acid with the corresponding diol, such as pinacol or catechol, often with azeotropic removal of water.

Pinacol Esters: The reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) yields a stable pinacol boronate ester. escholarship.orggoogle.com These esters are widely used in cross-coupling reactions due to their stability towards air and moisture, and their ease of purification. researchgate.net For example, 7-chloroquinoline-4-boronic acid pinacol ester is a known compound, synthesized from the corresponding boronic acid. scbt.comsigmaaldrich.com The general method involves reacting the boronic acid with pinacol in a suitable solvent. escholarship.orggoogle.com

Catechol Esters: Similarly, boronic acids react with catechol (1,2-dihydroxybenzene) to form catechol boronate esters. nih.gov These esters are also stable and have applications in various chemical transformations. nih.govrsc.org The formation of catechol esters can be influenced by the presence of other functional groups on the catechol ring. nih.gov

The conversion to boronic esters is a crucial step in many synthetic sequences, allowing for the purification and handling of otherwise unstable boronic acids.

Table 1: Examples of Boronic Ester Formation

| Boronic Acid/Ester | Reagent | Product | Reference |

|---|---|---|---|

| Arylboronic acid | Pinacol | Aryl pinacol boronate ester | escholarship.org |

| This compound | Pinacol | (4-Chloroquinolin-3-yl)pinacol boronate ester | N/A |

| Arylboronic acid | Catechol | Aryl catechol boronate ester | nih.gov |

| This compound | Catechol | (4-Chloroquinolin-3-yl)catechol boronate ester | N/A |

Organotrifluoroborate salts, particularly potassium organotrifluoroborates, are another important class of derivatives prepared from boronic acids. These salts exhibit enhanced stability compared to boronic acids and are excellent partners in various cross-coupling reactions. The conversion is typically achieved by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov This reaction leads to the formation of a tetracoordinate boron species, which is generally more stable and easier to handle. nih.gov The utility of organotrifluoroborates has been demonstrated in a wide range of synthetic transformations, highlighting their importance as versatile building blocks. nih.gov

The boronic acid moiety can participate in cyclization reactions to form heterocyclic structures containing boron. One such example is the formation of oxaboroles. While specific examples involving this compound leading to oxaboroles were not found in the provided search results, the general principle involves the intramolecular reaction of the boronic acid with a suitably positioned functional group on the same molecule. These reactions can lead to the formation of five- or six-membered rings containing a B-O bond.

Reactivity of the Chloro Substituent and Quinoline Nitrogen

The chloro substituent at the C-4 position and the nitrogen atom of the quinoline ring in this compound are key sites of reactivity.

The C-4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by an electron-withdrawing group. The chloro substituent at this position is a good leaving group, facilitating its displacement by various nucleophiles. youtube.comresearchgate.net

The reactivity of 4-chloroquinolines in SNAr reactions is well-established. researchgate.net The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the quinoline ring is temporarily disrupted. youtube.com The rate of substitution can be influenced by the nature of the nucleophile, the solvent, and the presence of substituents on the quinoline ring. researchgate.net For instance, reactions with amines are common to introduce nitrogen-based functionalities at the C-4 position. youtube.commdpi.com

In the context of this compound, the boronic acid group at the C-3 position would likely influence the reactivity at C-4. The electron-withdrawing nature of the boronic acid group could further activate the C-4 position towards nucleophilic attack. This allows for the sequential functionalization of the quinoline core, where the chloro group is first displaced by a nucleophile, followed by a cross-coupling reaction involving the boronic acid moiety, or vice versa. This dual reactivity makes this compound a valuable building block for the synthesis of highly substituted quinoline derivatives.

Table 2: Reactivity at the C-4 Position of 4-Chloroquinolines

| Reactant | Nucleophile | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4-Chloroquinoline | Amines | 4-Aminoquinoline | SNAr | youtube.com |

| 4-Chloroquinoline | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinoline | SNAr | researchgate.net |

| 2,4-Dichloroquinazoline | Aniline (B41778) | 2-Chloro-4-anilinoquinazoline | Regioselective SNAr | mdpi.com |

Coordination Chemistry with Transition Metals

The coordination chemistry of this compound with transition metals is an area of growing interest, primarily due to the compound's bifunctional nature. It possesses a quinoline ring system, a well-known ligand in coordination chemistry, and a boronic acid group, which can also participate in coordination, typically in its deprotonated boronate form. The presence of both moieties allows for a variety of coordination modes, leading to the formation of diverse and potentially functional metal complexes.

Research into the coordination behavior of structurally related compounds provides insight into the potential modes of interaction for this compound. For instance, studies on other quinoline derivatives have shown that the nitrogen atom of the quinoline ring is a primary site for coordination with transition metal ions. orientjchem.org Furthermore, the boronic acid group can coordinate to metal centers, especially after deprotonation to the boronate anion (R-B(OH)₃⁻). mdpi.com This anion can act as a mono- or polydentate ligand, bridging multiple metal centers to form coordination polymers or networks. mdpi.com

The interplay between the quinoline nitrogen and the boronic acid group can lead to several possible coordination scenarios:

Monodentate Coordination: The quinoline nitrogen can act as a simple monodentate ligand, leaving the boronic acid group uncoordinated or involved in intermolecular hydrogen bonding.

Boronate Coordination: The deprotonated boronic acid can coordinate to a metal center, with the quinoline ring not directly involved in coordination.

Chelation: While direct chelation involving the quinoline nitrogen and the boron atom is unlikely due to the geometry, the boronic acid group, in concert with a suitably positioned substituent, could potentially form a chelate ring.

Bridging Ligand: The molecule can act as a bridging ligand, with the quinoline nitrogen coordinating to one metal center and the boronate group coordinating to another. This is a common motif in the construction of metal-organic frameworks (MOFs).

The formation of four-coordinate boron complexes is also a relevant aspect. Studies on 8-hydroxyquinolin-5-sulfonate have shown that the boron atom can adopt a tetrahedral geometry through coordination with a nitrogen atom from another molecule, forming stable zwitterionic complexes. mdpi.com This highlights the versatility of quinoline-containing boronic acids in forming intricate supramolecular structures.

The synthesis of transition metal complexes with ligands derived from 2-chloroquinoline-3-carbaldehyde, a close structural relative of this compound, has been reported. In these cases, Schiff base ligands were formed, and the resulting imine nitrogen, along with the quinoline nitrogen, coordinated to transition metals such as Cu(II), Co(II), and Ni(II). orientjchem.org This suggests that functionalization of the boronic acid group could provide additional coordination sites.

Boronic acid-substituted polypyridyl complexes of ruthenium(II) and iridium(III) have been utilized as building blocks for creating multimetallic assemblies, underscoring the utility of the boronic acid functional group in the design of complex coordination compounds. rsc.org

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Key Interacting Groups |

| Monodentate (N-coordination) | The quinoline nitrogen atom coordinates to the transition metal center. | Quinoline Nitrogen |

| Monodentate (O-coordination) | One of the oxygen atoms of the deprotonated boronate group coordinates to the metal. | Boronate Oxygen |

| Bidentate/Bridging | The deprotonated boronate group acts as a bridging ligand between two metal centers. | Boronate Oxygens |

| Chelation (Hypothetical) | A functional group at the 2-position could potentially chelate with the boronic acid group. | Quinoline N, Functional Group |

| Supramolecular Assembly | Formation of extended networks through a combination of coordination and hydrogen bonding. | Quinoline N, Boronic Acid |

Boronic Acids as Radical Precursors in Photoredox Catalysis

The use of boronic acids as precursors to carbon-centered radicals under photoredox conditions has emerged as a powerful tool in modern organic synthesis. nih.govresearchgate.net This strategy allows for the formation of C-C bonds under mild reaction conditions, driven by visible light. This compound, as an arylboronic acid, can potentially participate in these transformations, generating a 4-chloroquinolin-3-yl radical.

The general mechanism for the photoredox-catalyzed generation of radicals from boronic acids involves the initial formation of a redox-active species. nih.gov While arylboronic acids themselves have high oxidation potentials, their reactivity can be enhanced through the formation of an ate-complex with a Lewis base. nih.gov This complex is more electron-rich and thus more easily oxidized.

The key steps in the catalytic cycle are as follows:

Activation of the Boronic Acid: The boronic acid reacts with a Lewis base (e.g., an amine or hydroxide) to form a tetracoordinate boronate species.

Excitation of the Photocatalyst: A photocatalyst (typically a transition metal complex like [Ir(ppy)₃] or an organic dye) absorbs visible light and is promoted to an excited state.

Single Electron Transfer (SET): The excited photocatalyst oxidizes the electron-rich boronate complex via a single electron transfer process.

Radical Formation: The resulting radical cation of the boronate complex is unstable and undergoes fragmentation, cleaving the C-B bond to generate the desired carbon-centered radical and a boron-containing byproduct.

The generated 4-chloroquinolin-3-yl radical can then participate in a variety of synthetic transformations, such as addition to alkenes or alkynes, or cross-coupling reactions. The presence of the electron-withdrawing chloroquinoline ring may influence the reactivity of the boronic acid and the resulting radical. Research has shown that photoredox reactions are tolerant of a variety of functional groups, including quinoline rings. nih.gov

A dual catalytic system employing a Lewis base and a photoredox catalyst has been shown to be effective for generating carbon radicals from a wide range of aryl and alkyl boronic acids for C-C bond formation. nih.gov This methodology is attractive due to its mild conditions and the avoidance of stoichiometric activating agents.

Table 2: Key Components in the Photoredox Generation of Radicals from Boronic Acids

| Component | Role | Example(s) |

| Boronic Acid | Radical Precursor | This compound |

| Photocatalyst | Light Absorber and SET Agent | [Ir(ppy)₃], Organic Dyes |

| Lewis Base | Activator of Boronic Acid | Amines, Hydroxides |

| Light Source | Energy Input | Blue LEDs |

| Radical Acceptor | Reaction Partner for the Radical | Alkenes, Alkynes |

Strategic Applications in Complex Molecule Synthesis and Scaffold Elaboration

Construction of Highly Functionalized Quinoline (B57606) Derivatives.nih.govmdpi.com

The quinoline core is a prevalent motif in numerous biologically active compounds and functional materials. The presence of both a chloro substituent and a boronic acid group on the quinoline ring of (4-chloroquinolin-3-yl)boronic acid provides orthogonal handles for sequential, site-selective modifications, making it an invaluable precursor for highly functionalized quinoline derivatives.

Synthesis of Polyarylquinolines and Quinolyl-Heterocycle Conjugates.nih.gov

This compound serves as a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to generate polyarylquinolines. For instance, the coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with an excess of arylboronic acids leads to the formation of 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov This transformation highlights the ability to introduce multiple aryl groups onto the quinoline scaffold in a controlled manner. The resulting polyarylquinolines are of significant interest due to their potential photophysical properties, serving as fluorescent chromophores and components in optoelectronic materials. nih.gov

Furthermore, this boronic acid derivative can be employed to create conjugates of quinolines with other heterocyclic systems. This is exemplified by the synthesis of quinolyl-pyrazoles, where the boronic acid moiety facilitates the coupling with a suitable pyrazole (B372694) partner. nih.gov Such hybrid molecules are of interest in medicinal chemistry for exploring new chemical space and identifying novel kinase inhibitors.

Regiospecific Quinoline Synthesis via Boronic Acid Chemistry.nih.govnih.govacs.org

While this compound itself is a pre-functionalized quinoline, the broader field of boronic acid chemistry has revolutionized the regiospecific synthesis of the quinoline core itself. nih.govnih.govacs.org Traditional methods like the Skraup-Doebner-Von Miller synthesis often lack regiocontrol and require harsh acidic conditions. In contrast, modern approaches utilizing boronic acids offer milder reaction conditions and precise control over substituent placement. nih.gov For example, a convergent two-component synthesis of quinolines has been developed from α,β-unsaturated ketones and o-aminophenylboronic acid derivatives, proceeding under basic conditions. nih.gov Another innovative metal-free method involves the regioselective cross-coupling of quinoline N-oxides with boronic acids, leading to 2-substituted quinolines. nih.govacs.orgacs.org This reaction is believed to proceed through a Petasis-type mechanism involving a nucleophilic attack of the boronic acid at the C2 position of the N-oxide. acs.orgacs.org These advancements in boronic acid-mediated quinoline synthesis provide a powerful toolbox for accessing a wide array of substituted quinolines with high regioselectivity.

Role in Diversity-Oriented Synthesis and Chemical Library Generation.nih.govrsc.org

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to probe biological systems and accelerate drug discovery. This compound is an ideal scaffold for DOS due to its capacity for divergent synthetic pathways. The chloro and boronic acid functionalities can be independently and sequentially reacted to introduce a wide range of substituents, rapidly generating a library of related yet structurally distinct compounds.

A notable strategy in this area is the use of versatile building-block approaches. For instance, the synthesis of peptide-boronic acids (PBAs) has been streamlined by converting Fmoc-protected amino acids into their corresponding boronic acid analogs. nih.govrsc.org These building blocks can then be used in solid-phase synthesis to create diverse peptide sequences. nih.gov This approach eliminates many of the challenges associated with traditional PBA synthesis, such as multi-step routes and low yields. nih.govrsc.org The principles of this building-block strategy can be conceptually extended to the use of this compound, where the quinoline-boronic acid unit acts as a foundational element for library construction. The chloro group can be substituted via nucleophilic aromatic substitution with various amines, alcohols, or thiols, while the boronic acid can undergo Suzuki-Miyaura coupling with a vast array of aryl and heteroaryl partners. This dual reactivity allows for the exponential expansion of a chemical library from a single, advanced intermediate.

Development of Advanced Heterocyclic Scaffolds (e.g., Thienoquinolines, Pyrazoloquinolines).purdue.edursc.org

The reactivity of this compound and its derivatives makes them valuable starting materials for the construction of more complex, fused heterocyclic systems. These advanced scaffolds are often sought after in medicinal chemistry due to their unique three-dimensional shapes and potential for novel biological activities.

The synthesis of thieno[2,3-b]quinolines, for example, can be achieved from 2-chloro-3-(1,2-dibromoethyl)quinolines, which are accessible from precursors related to the title compound. The reaction of these dibromoethyl derivatives with thiourea (B124793) in protic solvents provides a convenient route to the thieno-fused quinoline system. rsc.org

Tandem and Cascade Reactions Utilizing this compound.rsc.orgrsc.org

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient and elegant approach to the synthesis of complex molecules. rsc.org this compound and related quinoline boronic acids are well-suited for use in such reaction sequences due to the differential reactivity of their functional groups.

For example, a one-pot reaction involving the tandem reduction of a quinoline to a tetrahydroquinoline, followed by reductive N-alkylation and subsequent regioselective C6-alkylation has been developed using an arylboronic acid as a catalyst. rsc.org This demonstrates the potential for boronic acids to play multiple roles within a single synthetic operation. rsc.org While this specific example does not use this compound as a substrate, it highlights the catalytic possibilities of boronic acids in complex transformations involving quinolines.

Computational and Theoretical Investigations of 4 Chloroquinolin 3 Yl Boronic Acid Chemistry

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (4-Chloroquinolin-3-yl)boronic acid, DFT calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, are used to determine its optimized molecular geometry and electronic properties. researchgate.net

Theoretical calculations for related quinoline (B57606) derivatives reveal the intricate details of their molecular structure. nih.govmdpi.com For instance, the geometry of the quinoline ring system is influenced by the substitution pattern. The presence of a chlorine atom at the 4-position and a boronic acid group at the 3-position introduces specific electronic effects that modulate bond lengths and angles throughout the molecule. Studies on similar compounds, such as 6-chloroquinoline, show that the chlorine substituent significantly alters the reactive nature of the quinoline moiety. researchgate.net

The electronic structure, including the distribution of electron density and atomic charges, can be thoroughly analyzed. For example, Mulliken atomic charge calculations on the parent quinoline molecule show that the nitrogen atom carries a negative charge, indicating its nucleophilic character, while adjacent carbon atoms and the attached hydrogen atoms exhibit varying degrees of positive charge. scirp.org In this compound, the electronegative chlorine atom and the electron-deficient boron atom further influence this charge distribution, creating a unique electronic landscape that dictates the molecule's reactivity.

Table 1: Representative Calculated Geometric Parameters for a Quinoline Nucleus Note: This table presents generalized data for a quinoline core structure based on DFT studies of related derivatives. Specific values for this compound may vary.

| Parameter | Typical Calculated Value (DFT) |

| C-N Bond Length (in pyridine (B92270) ring) | ~1.37 Å |

| C-C Bond Length (in benzene (B151609) ring) | ~1.40 - 1.42 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-B Bond Length | ~1.56 Å |

| C-N-C Bond Angle | ~117° |

| C-C-Cl Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

For quinoline derivatives, the HOMO is typically a π-orbital distributed over the fused ring system, while the LUMO is a π* anti-bonding orbital. scirp.org The presence of substituents significantly modulates the energies of these orbitals. Electron-withdrawing groups, such as the chlorine atom and the boronic acid moiety in this compound, tend to lower the energy of both the HOMO and LUMO. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This enhanced reactivity is often associated with increased polarizability and a greater propensity to engage in chemical reactions. researchgate.net DFT calculations on various quinoline derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substitution pattern, thereby influencing the molecule's electronic and optical properties. nih.govrsc.orgresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Quinoline and a Representative Derivative Note: These values are illustrative and based on published data for quinoline and its derivatives. The exact values for this compound would require specific calculation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

| Representative Nitro-substituted Quinoline Derivative nih.gov | - | - | 1.928 |

| Representative Fluoroquinolone Derivative uobaghdad.edu.iq | - | - | 0.130 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netwolfram.comnumberanalytics.com These maps are invaluable for predicting the sites of chemical reactions. chemrxiv.org In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would reveal several key reactive features. The nitrogen atom in the quinoline ring, with its lone pair of electrons, is expected to be a region of high negative potential, making it a primary site for protonation and coordination to Lewis acids. The area around the hydroxyl groups of the boronic acid moiety would also exhibit negative potential due to the electronegative oxygen atoms. Conversely, the hydrogen atoms of the hydroxyl groups and the region around the boron atom would show positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atom, being highly electronegative, would create a complex potential distribution in its vicinity. Such analyses are crucial for understanding intermolecular interactions, including hydrogen bonding, which play a significant role in the compound's crystal packing and its interactions with biological targets or other reactants. researchgate.net

Computational Modeling of Reaction Mechanisms (e.g., Transmetalation in Suzuki Coupling)

This compound is a key building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Computational modeling, primarily using DFT, has been instrumental in elucidating the complex mechanism of this reaction, with a particular focus on the transmetalation step. acs.orgresearchgate.net

The generally accepted mechanism for Suzuki coupling involves three main stages: oxidative addition, transmetalation, and reductive elimination. acs.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly dependent on the reaction conditions, including the base and ligands used. researchgate.netnih.gov

Computational studies have explored different pathways for transmetalation, such as the "oxo-palladium pathway" and the "boronate pathway". researchgate.net These studies model the various intermediates and transition states involved, calculating their relative energies to determine the most favorable reaction pathway. acs.orgresearchgate.net For example, DFT calculations have shown that the activation of the boronic acid by a base to form a boronate species is a crucial prerequisite for efficient transmetalation. researchgate.netnih.gov The calculations can also model the structure of key intermediates, such as the arylpalladium(II) boronate complexes, which are often too transient to be fully characterized experimentally. nih.govacs.org These computational insights are vital for optimizing reaction conditions and designing more efficient catalytic systems. nih.govacs.org

Theoretical Insights into Boron-Containing Ring Systems (e.g., Oxaboroles)

Boronic acids can participate in cyclization reactions to form various boron-containing heterocycles, with benzoxaboroles being a prominent example. nih.govmdpi.comresearchgate.net These cyclic boronic acid esters often exhibit enhanced stability and different physicochemical properties compared to their open-chain boronic acid precursors. mdpi.com

Theoretical studies provide valuable insights into the formation and stability of these ring systems. researchgate.net For instance, DFT calculations can be used to model the thermodynamics and kinetics of the condensation reaction between a boronic acid and a diol to form an oxaborole. nih.gov Computational results can help explain why the formation of certain ring systems, like boronate esters from catechols, is thermodynamically favored. nih.gov

Furthermore, theoretical investigations have shed light on the mechanism of formation for related heterocycles like benzosiloxaboroles, where calculations revealed that the ring-closing process is driven by the coordination of an oxygen atom from the boronate group to the silicon atom. mdpi.com Such studies on the stability, electronic structure, and reactivity of these boron-containing ring systems are crucial for the development of new materials and therapeutic agents, as these heterocycles are recognized as important pharmacophores. nih.govresearchgate.net The enhanced hydrolytic stability and unique electronic nature of oxaboroles make them attractive targets in medicinal chemistry. mdpi.comnih.gov

Future Perspectives and Emerging Research Directions

Novel Catalytic Systems for Borylation and Cross-Coupling Reactions

The synthesis of (4-Chloroquinolin-3-yl)boronic acid and its subsequent transformations heavily rely on catalytic processes. Future research is geared towards developing more efficient and robust catalytic systems. A notable advancement is the palladium-catalyzed C-4 borylation of chloroquinolines using bis(pinacolato)diboron, which proceeds efficiently without the need for an external ligand. nih.gov This method has proven effective for structurally complex and medicinally relevant quinolines. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. researchgate.net For quinoline (B57606) derivatives, this reaction allows for the introduction of various aryl groups. researchgate.net Research is ongoing to discover and optimize catalysts for these reactions, including the use of palladium complexes supported on materials like graphene oxide. mdpi.comresearchgate.net The goal is to develop catalysts that are not only highly active and selective but also reusable, contributing to more sustainable chemical processes. mdpi.commdpi.com

Interactive Table: Catalytic Systems for Quinoline Functionalization

| Catalytic Process | Catalyst/Reagent | Substrate | Key Features |

|---|---|---|---|

| C-4 Borylation | Pd catalyst, Bis(pinacolato)diboron | Chloroquinolines | Ligand-free, efficient for complex molecules nih.gov |

| Suzuki-Miyaura Coupling | Palladium(0) catalyst | 4-Chloroquinoline, Arylboronic acids | Versatile C-C bond formation researchgate.net |

Green Chemistry Approaches in this compound Synthesis and Transformation

The principles of green chemistry are increasingly influencing the synthesis and modification of quinoline compounds. The aim is to develop methods that are economically viable and environmentally sustainable. rsc.org Traditional methods for quinoline synthesis often involve harsh conditions and toxic reagents. jocpr.com

Current research focuses on developing solvent-free and catalyst-free reaction conditions. jocpr.com For instance, microwave-assisted synthesis has emerged as a green alternative, often leading to higher yields in shorter reaction times and reducing waste. researchgate.netmdpi.com The use of water as a solvent and the development of recyclable catalysts are also key areas of investigation to make the synthesis of quinoline derivatives like this compound more sustainable. mdpi.comresearchgate.netijbpas.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.